
テリチニブ
概要
科学的研究の応用
Xiliertinib has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying EGFR inhibition and developing new kinase inhibitors.
Biology: Xiliertinib is employed in cellular assays to investigate its effects on cell proliferation, apoptosis, and signal transduction pathways.
作用機序
キシリエルチニブは、EGFRチロシンキナーゼのATP結合部位を競合的に阻害することによって効果を発揮します . この阻害はEGFRのリン酸化と活性化を防ぎ、それによって細胞増殖と生存に関与する下流シグナル伝達経路をブロックします . 主な分子標的には、野生型EGFRと、EGFR T790M/L858Rなどの変異型が含まれます .
類似化合物の比較
キシリエルチニブは、他のキナーゼ阻害剤と比較してEGFRに対する高い選択性と効力で独特です。 類似の化合物には次のものがあります。
ゲフィチニブ: 化学構造と選択性プロファイルが異なる別のEGFR阻害剤。
エルロチニブ: ゲフィチニブに似ていますが、薬物動態特性が異なります。
キシリエルチニブは、EGFRに対する選択性の高さ、および耐性のあるEGFR変異を阻害する能力が優れている点が特徴です .
生化学分析
Biochemical Properties
Theliatinib has shown potent inhibitory activity to the wild-type EGFR . It interacts with the Epidermal Growth Factor Receptor (EGFR), a protein that plays a crucial role in cell growth and division .
Cellular Effects
Theliatinib has shown anti-tumor activity in patient-derived esophageal cancer xenograft (PDECX) models with high EGFR expression . It influences cell function by inhibiting EGFR, thereby affecting cell signaling pathways and gene expression .
Molecular Mechanism
Theliatinib exerts its effects at the molecular level by binding to EGFR and inhibiting its activity . This inhibition can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, Theliatinib has shown good activity on EGFR gene-amplification and over-expression models
Dosage Effects in Animal Models
Theliatinib has shown remarkable tumor regression in two PDECX models with both EGFR gene amplification and protein overexpression . The efficacy of Theliatinib was diminished in models with PI3KCA mutations or FGFR1 overexpression in addition to high EGFR expression .
Metabolic Pathways
The specific metabolic pathways that Theliatinib is involved in are not mentioned in the search results. It is known to interact with EGFR, which plays a crucial role in many cellular processes .
準備方法
キシリエルチニブの合成には、鍵となる中間体の調製から始まるいくつかの工程が含まれます。 一般的な方法の1つは、特定の条件下で3-エチニルアニリンと7-メトキシ-6-キナゾリンアミンを反応させて目的の生成物を生成することです . 工業生産方法では、通常、これらの反応を最適化して収率と純度を高め、多くの場合、高速液体クロマトグラフィー(HPLC)などの高度な技術を使用して精製を行います .
化学反応の分析
キシリエルチニブは、以下を含むさまざまな化学反応を受けます。
酸化: キシリエルチニブは特定の条件下で酸化され、酸化誘導体の生成につながる可能性があります。
還元: 還元反応はキナゾリン環を修飾し、その生物学的活性を変化させる可能性があります。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤などがあります . 生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。
科学研究アプリケーション
キシリエルチニブは、科学研究で幅広い用途があります。
化学: EGFR阻害の研究と新しいキナーゼ阻害剤の開発におけるモデル化合物として使用されます。
生物学: キシリエルチニブは細胞アッセイで使用され、細胞増殖、アポトーシス、およびシグナル伝達経路への影響を調べます。
類似化合物との比較
Xiliertinib is unique due to its high selectivity and potency against EGFR compared to other kinase inhibitors. Similar compounds include:
Gefitinib: Another EGFR inhibitor with a different chemical structure and slightly different selectivity profile.
Erlotinib: Similar to gefitinib but with distinct pharmacokinetic properties.
Afatinib: An irreversible EGFR inhibitor with broader activity against other members of the ErbB family.
Xiliertinib stands out due to its higher selectivity for EGFR and its ability to inhibit resistant EGFR mutants .
生物活性
Theliatinib, a novel and highly selective epidermal growth factor receptor (EGFR) inhibitor, has garnered attention for its potential therapeutic applications, particularly in treating various cancers, including esophageal cancer and non-small cell lung cancer (NSCLC). This article delves into the biological activity of Theliatinib, highlighting its mechanism of action, preclinical findings, clinical studies, and implications for future cancer therapies.
Theliatinib is characterized as an ATP-competitive inhibitor of EGFR. It exhibits a significantly higher potency compared to other first-generation EGFR inhibitors such as gefitinib and erlotinib. The chemical structure of Theliatinib reveals its unique binding properties that confer its selective inhibition of the EGFR pathway.
- Potency Comparison :
- Ki values for Theliatinib against wild-type EGFR: 0.05 nM
- Ki values for gefitinib: 0.35 nM
- Ki values for erlotinib: 0.38 nM
The IC50 values further demonstrate its effectiveness:
- Against wild-type EGFR: 3 nM
- Against EGFR T790M/L858R mutant: 22 nM
Theliatinib exhibits a 50-fold greater selectivity for EGFR compared to 72 other kinases, underscoring its potential as a targeted therapy for cancers with high EGFR expression .
Preclinical Studies
Extensive preclinical studies have established Theliatinib's anti-tumor efficacy in various models:
Patient-Derived Esophageal Cancer Xenograft Models (PDECX)
In a study involving nine PDECX models, the anti-tumor activity of Theliatinib was evaluated based on EGFR expression levels:
Model | EGFR Expression (H Score) | Tumor Regression (%) |
---|---|---|
PDECX1T0326 | High (H score > 200) | 32% |
PDECX1T0950 | High (H score > 200) | 75% |
Other Models | Medium/Low (H score < 200) | Low to moderate effect |
The results indicated that models with EGFR gene amplification and high protein expression were most sensitive to treatment with Theliatinib, demonstrating significant tumor regression .
Clinical Trials
Theliatinib has progressed into clinical trials aimed at evaluating its safety and efficacy in humans. A Phase I clinical trial initiated by Hutchison MediPharma Limited focused on patients with advanced solid tumors, particularly NSCLC. Key objectives included assessing safety, tolerability, pharmacokinetics, and preliminary efficacy against tumors with wild-type EGFR or those resistant to existing therapies .
Case Studies and Efficacy
Preliminary findings from clinical studies suggest that Theliatinib could provide therapeutic benefits for patients with high EGFR expression without mutations or aberrant activities in related pathways such as PI3KCA or FGFR1. For instance, patients exhibiting high levels of EGFR protein expression demonstrated improved progression-free survival rates when treated with Theliatinib .
Future Implications
The promising results from both preclinical and early clinical studies position Theliatinib as a potential candidate for further development in oncology. Its selective inhibition of the EGFR pathway may offer new treatment avenues for patients with tumors that exhibit resistance to first-generation EGFR inhibitors.
特性
IUPAC Name |
(3aR,6aR)-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O2/c1-4-16-6-5-7-18(10-16)28-24-19-11-21(23(33-3)12-20(19)26-15-27-24)29-25(32)31-13-17-8-9-30(2)22(17)14-31/h1,5-7,10-12,15,17,22H,8-9,13-14H2,2-3H3,(H,29,32)(H,26,27,28)/t17-,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXCKIBROURMFT-VGSWGCGISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]2[C@@H]1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353644-70-8 | |
Record name | Theliatinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353644708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | XILIERTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZZ3B7NZ0B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Theliatinib a potentially effective treatment for Esophageal Cancer (EC)? [, ]
A: Theliatinib is a potent and highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) [, ]. Research indicates that a significant portion of Esophageal Cancer (EC) tumors exhibit high EGFR protein expression, even without gene amplification [, ]. This overexpression makes EGFR an attractive therapeutic target. Theliatinib's ability to inhibit EGFR signaling could potentially lead to tumor cell death and inhibit tumor growth in EC patients with this specific characteristic [, ].
Q2: Were there any limitations to Theliatinib's efficacy in the preclinical studies? [, ]
A: While promising, the preclinical studies highlighted that Theliatinib's efficacy can be diminished in the presence of certain genetic alterations within the tumor cells. Specifically, models with mutations in the PIK3CA gene or overexpression of FGFR1, in addition to high EGFR expression, showed reduced responsiveness to Theliatinib [, ]. This suggests that the presence of these additional factors may contribute to resistance mechanisms and should be considered when evaluating potential patient populations for Theliatinib treatment.
Q3: Did the research explore combining Theliatinib with other therapies? []
A: Yes, preclinical studies investigated the efficacy of combining Theliatinib with other targeted therapies and immune checkpoint inhibitors []. For example, in Non-Small Cell Lung Cancer (NSCLC) xenograft models with EGFR activation, combining Theliatinib with an EGFR tyrosine kinase inhibitor like Gefitinib demonstrated enhanced anti-tumor activity compared to either drug alone []. This suggests that combining Theliatinib with other therapies could be a promising strategy to improve treatment outcomes in specific patient populations.
Q4: What is the current status of Theliatinib's clinical development? []
A: At the time of the research publication, Theliatinib was undergoing Phase I clinical trials []. This stage of clinical research primarily focuses on assessing the safety and tolerability of the drug in humans, determining the optimal dose for further evaluation, and identifying potential side effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。